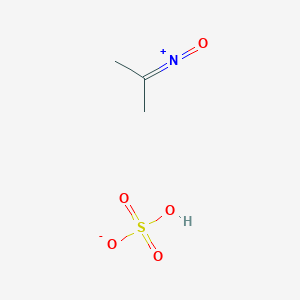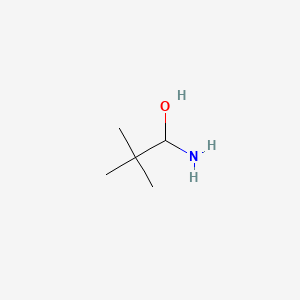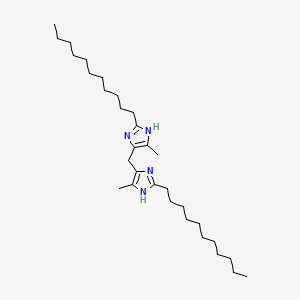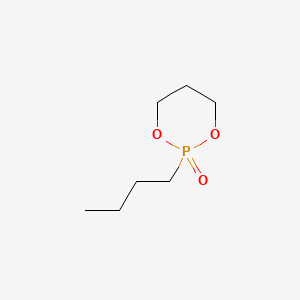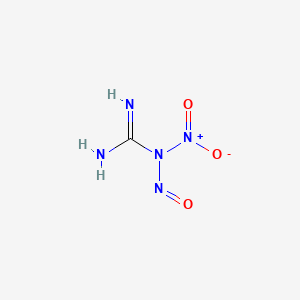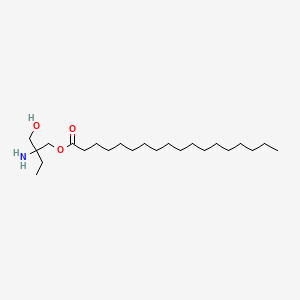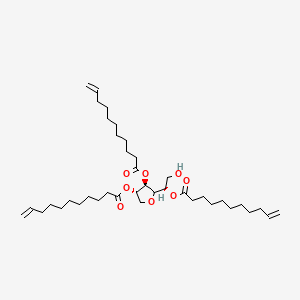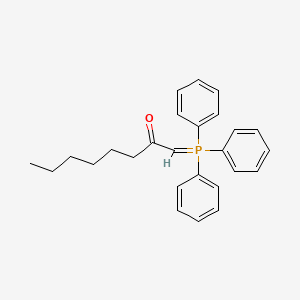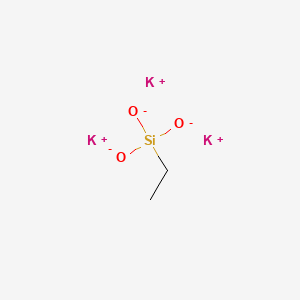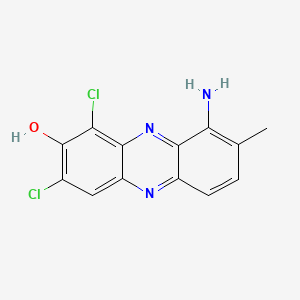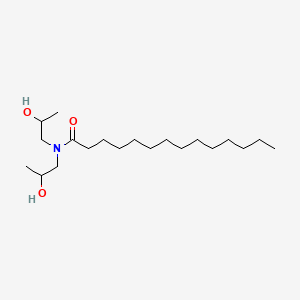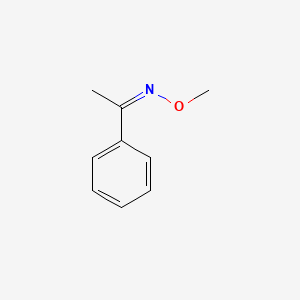
Acetophenone, O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, O-methyloxime is an organic compound with the molecular formula C9H11NO. It is a derivative of acetophenone, where the oxime group is O-methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetophenone, O-methyloxime can be synthesized through the reaction of acetophenone with hydroxylamine hydrochloride to form acetophenone oxime, followed by methylation using methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetophenone, O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of acetophenone, O-methyloxime involves its interaction with various molecular targets. For instance, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an intermediate that rearranges to form amides. This reaction is catalyzed by acids such as zeolite H-beta .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone oxime: The parent compound without the O-methyl group.
Benzophenone oxime: A similar compound with a different aromatic group.
Cyclohexanone oxime: Another oxime derivative with a cyclohexane ring.
Uniqueness
Acetophenone, O-methyloxime is unique due to its specific structural features, which impart distinct reactivity and properties compared to other oxime derivatives. Its O-methyl group influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
3376-33-8 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(Z)-N-methoxy-1-phenylethanimine |
InChI |
InChI=1S/C9H11NO/c1-8(10-11-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8- |
InChI-Schlüssel |
FRRKMGKUCIICOM-NTMALXAHSA-N |
Isomerische SMILES |
C/C(=N/OC)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NOC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



